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Compound of Interest

Compound Name: Tangshenoside I

Cat. No.: B220280 Get Quote

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of

Tangshenoside I for Researchers, Scientists, and Drug Development Professionals.

Introduction
Tangshenoside I is a naturally occurring phenylpropanoid glycoside isolated from the roots of

Codonopsis pilosula and Codonopsis tangshen, plants widely used in traditional Chinese

medicine.[1] Emerging research has highlighted its potential therapeutic applications,

particularly in the amelioration of skeletal muscle atrophy and the prevention of gastric ulcers.

This technical guide provides a comprehensive overview of the physical and chemical

properties of Tangshenoside I, detailed experimental protocols for its extraction and analysis,

and an in-depth look at its known biological activities and associated signaling pathways.

Physical and Chemical Properties
Tangshenoside I is a complex molecule with the chemical formula C29H42O18.[1] While

experimentally determined data for some physical properties remain to be fully elucidated in

the literature, a summary of its known and computed properties is presented below.

Table 1: Physical and Chemical Properties of Tangshenoside I
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Property Value Source

Molecular Formula C29H42O18 PubChem[1]

Molecular Weight 678.6 g/mol PubChem[1]

IUPAC Name

(3S)-5-[(E)-3-[3,5-dimethoxy-4-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyphenyl]prop-2-enoxy]-3-

methyl-5-oxo-3-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxypentanoic acid

PubChem[1]

CAS Number 117278-74-7 PubChem[1]

Computed XLogP3 -2.6 PubChem[1]

Hydrogen Bond Donor Count 9 PubChem[1]

Hydrogen Bond Acceptor

Count
18 PubChem[1]

Rotatable Bond Count 15 PubChem[1]

Exact Mass 678.23711449 PubChem[1]

Monoisotopic Mass 678.23711449 PubChem[1]

Note: Specific experimental data for melting point and solubility in various solvents are not

extensively reported in publicly available literature and would require experimental

determination.

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of

Tangshenoside I.
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Mass Spectrometry: The fragmentation pattern of Tangshenoside I has been investigated

using mass spectrometry. Key fragmentation pathways involve the loss of its two glucosyl

moieties. In positive ion mode, characteristic fragment ions are observed, while in negative ion

mode, different fragmentation patterns emerge, providing comprehensive structural information.

[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available, and

assigned 1H and 13C NMR spectrum for Tangshenoside I is not readily found in a single

comprehensive source, various studies on the chemical constituents of Codonopsis species

have reported partial or full spectral data for this compound.[5][6][7][8] Researchers should

refer to specialized chemical databases and literature for detailed assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A detailed FT-IR spectrum with peak

assignments for Tangshenoside I is not widely available in the public domain. Experimental

determination would be necessary to characterize the vibrational frequencies of its functional

groups.

Experimental Protocols
Extraction and Purification of Tangshenoside I from
Codonopsis pilosula
The following is a general protocol for the extraction and isolation of Tangshenoside I, based

on methods described for the separation of compounds from Codonopsis pilosula.[9][10][11]

[12][13]

Extraction Purification

Dried Codonopsis pilosula roots Powdered roots
Grinding

Reflux extraction with 80% ethanol Filtration and concentration Crude extract Partition with n-butanol n-butanol fraction Column chromatography
(e.g., C18 reversed-phase)

Gradient elution
(e.g., acetonitrile/water) Fractions containing Tangshenoside I Further purification

(e.g., preparative HPLC) Pure Tangshenoside I

Click to download full resolution via product page

Figure 1: Workflow for the extraction and purification of Tangshenoside I.
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Methodology:

Preparation of Plant Material: Dried roots of Codonopsis pilosula are ground into a fine

powder.

Extraction: The powdered roots are subjected to reflux extraction with 80% ethanol. This

process is typically repeated multiple times to ensure exhaustive extraction.

Concentration: The combined ethanol extracts are filtered and then concentrated under

reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned with n-butanol. The n-

butanol fraction, which is enriched with glycosides like Tangshenoside I, is collected.

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography,

often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting

of acetonitrile and water (with a small amount of formic acid to improve peak shape) is used

to separate the components.

Isolation: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those

containing Tangshenoside I. These fractions are then pooled and may require further

purification steps, such as preparative high-performance liquid chromatography (HPLC), to

obtain pure Tangshenoside I.

Biological Activity Assessment: Amelioration of Skeletal
Muscle Atrophy
Tangshenoside I has been shown to ameliorate dexamethasone-induced muscle atrophy.[1]

[11][14][15][16][17] The following is a representative experimental protocol.

Animal Model:

Animals: Male C57BL/6 mice are commonly used.

Induction of Atrophy: Muscle atrophy is induced by daily intraperitoneal (i.p.) injections of

dexamethasone (e.g., 25 mg/kg body weight) for a period of 10-14 days.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b220280?utm_src=pdf-body
https://www.benchchem.com/product/b220280?utm_src=pdf-body
https://www.benchchem.com/product/b220280?utm_src=pdf-body
https://www.benchchem.com/product/b220280?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39872283/
https://biodiversitypmc.sibils.org/collections/pmc/PMC11764205
https://www.researchgate.net/publication/383974332_Ginsenoside_Rc_prevents_dexamethasone-induced_muscle_atrophy_and_enhances_muscle_strength_and_motor_function
https://pmc.ncbi.nlm.nih.gov/articles/PMC2275806/
https://www.mdpi.com/1422-0067/15/6/11126
https://synapse.koreamed.org/articles/1516079231
https://biodiversitypmc.sibils.org/collections/pmc/PMC11764205
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b220280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Concurrently with dexamethasone administration, mice are treated with

Tangshenoside I. The administration route can be oral gavage, with doses determined by

preliminary studies. A vehicle control group (receiving only the solvent for Tangshenoside I)
and a positive control group (e.g., treated with a known anti-atrophic agent) are included.

Outcome Measures: At the end of the treatment period, various parameters are assessed,

including:

Body weight and muscle mass (e.g., gastrocnemius, tibialis anterior).

Muscle fiber cross-sectional area (histological analysis of muscle tissue stained with H&E).

Grip strength and motor function tests.

Biochemical markers of muscle damage (e.g., lactate dehydrogenase in serum).

Western blot analysis of key signaling proteins in muscle tissue lysates.

Biological Activity Assessment: Prevention of Gastric
Ulcer
Tangshenoside I has demonstrated protective effects against ethanol-induced gastric ulcers.

[6][18][19][20][21][22][23] A typical experimental protocol is outlined below.

Animal Model:

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

Induction of Gastric Ulcer: Gastric ulcers are induced by oral administration of absolute

ethanol (e.g., 1 mL/rat) to fasted rats.[6][19][20][23]

Treatment: Rats are pre-treated with Tangshenoside I (at various doses, administered

orally) for a specified period (e.g., 1-2 weeks) before the induction of ulcers. A vehicle control

group and a positive control group (e.g., treated with omeprazole or another standard anti-

ulcer drug) are included.
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Outcome Measures: One hour after ethanol administration, the animals are sacrificed, and

their stomachs are examined for:

Macroscopic evaluation of gastric lesions (ulcer index).

Histopathological examination of the gastric mucosa.

Biochemical analysis of gastric tissue homogenates for markers of oxidative stress (e.g.,

MDA, SOD, CAT) and inflammation.

Western blot analysis of proteins involved in relevant signaling pathways.

Biological Activities and Signaling Pathways
Amelioration of Skeletal Muscle Atrophy:
PI3K/Akt/mTORC1 and SIRT1/PGC-1α Pathways
Tangshenoside I has been shown to counteract muscle atrophy by modulating key signaling

pathways that regulate protein synthesis and degradation.

PI3K/Akt/mTORC1 Pathway: This pathway is a central regulator of muscle protein synthesis.

Tangshenoside I is proposed to activate this pathway, leading to the phosphorylation and

activation of Akt. Activated Akt, in turn, phosphorylates and activates the mammalian target of

rapamycin complex 1 (mTORC1). mTORC1 then promotes protein synthesis by

phosphorylating its downstream targets, such as p70S6K and 4E-BP1.[24][25][26][27][28]
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Figure 2: Proposed activation of the PI3K/Akt/mTORC1 pathway by Tangshenoside I.

SIRT1/PGC-1α Pathway: This pathway is involved in mitochondrial biogenesis and function,

which are crucial for muscle health. Sirtuin 1 (SIRT1) is a protein deacetylase that can activate

the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α

is a master regulator of mitochondrial biogenesis. Tangshenoside I is suggested to upregulate

this pathway, thereby enhancing mitochondrial function and protecting against muscle atrophy.

[10][15][29][30][31]
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Figure 3: Proposed upregulation of the SIRT1/PGC-1α pathway by Tangshenoside I.

Prevention of Gastric Ulcer: Potential Role of the HIF-1α
Pathway
The mechanism by which Tangshenoside I protects against gastric ulcers is still under

investigation, but it is hypothesized to involve the regulation of the Hypoxia-Inducible Factor-1

alpha (HIF-1α) signaling pathway.[2][4][22][32][33] HIF-1α is a key transcription factor that

responds to hypoxic conditions, which can occur during gastric mucosal injury. It plays a

complex role in both promoting and protecting against tissue damage. It is suggested that

Tangshenoside I may modulate the HIF-1α pathway to reduce inflammation and promote

mucosal healing.
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Figure 4: Hypothetical modulation of the HIF-1α pathway by Tangshenoside I in gastric ulcer.

Conclusion
Tangshenoside I is a promising natural compound with significant therapeutic potential,

particularly for muscle-related disorders and gastrointestinal protection. This technical guide

has provided a consolidated resource of its known physical, chemical, and biological

properties, along with foundational experimental protocols. Further research is warranted to

fully elucidate its mechanisms of action, establish comprehensive spectroscopic and physical

property data, and optimize its therapeutic application. The information presented herein is

intended to serve as a valuable starting point for researchers and drug development

professionals interested in exploring the potential of Tangshenoside I.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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